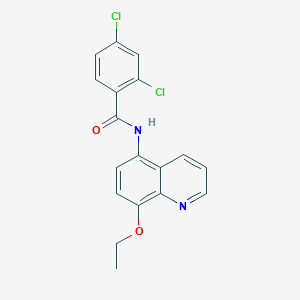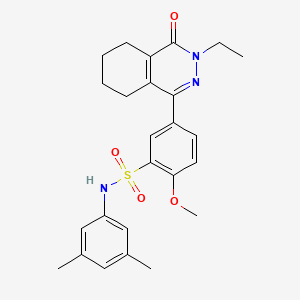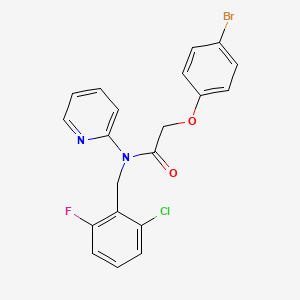![molecular formula C23H26N2O4S B11304010 N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-methoxybenzamide](/img/structure/B11304010.png)
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-methoxybenzamide is a synthetic organic compound characterized by its complex structure, which includes a pyrrole ring substituted with dimethyl, phenylsulfonyl, and propyl groups, and a benzamide moiety with a methoxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Substitution Reactions: The dimethyl and propyl groups are introduced via alkylation reactions using appropriate alkyl halides in the presence of a base.
Sulfonylation: The phenylsulfonyl group is added through a sulfonylation reaction, where the pyrrole derivative reacts with phenylsulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Benzamide: The final step involves coupling the substituted pyrrole with 3-methoxybenzoyl chloride in the presence of a base to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the sulfonyl group using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination; nitric acid in sulfuric acid for nitration.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from methyl groups.
Reduction: Conversion of sulfonyl groups to sulfides.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-methoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules. It may also serve as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, the compound’s structure suggests potential as an anti-inflammatory or anticancer agent. Its interactions with biological targets can be studied to develop new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and functionalized structure.
Mecanismo De Acción
The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-methoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites, while the pyrrole and benzamide moieties can enhance binding affinity and specificity. The methoxy group may participate in hydrogen bonding or hydrophobic interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-benzamide: Lacks the methoxy group, which may affect its binding properties and reactivity.
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-chlorobenzamide: Contains a chloro group instead of a methoxy group, potentially altering its chemical and biological properties.
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-hydroxybenzamide: The hydroxy group can form stronger hydrogen bonds compared to the methoxy group, affecting its interactions and solubility.
Uniqueness
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-3-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new applications in various fields.
Propiedades
Fórmula molecular |
C23H26N2O4S |
|---|---|
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propylpyrrol-2-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C23H26N2O4S/c1-5-14-25-17(3)16(2)21(30(27,28)20-12-7-6-8-13-20)22(25)24-23(26)18-10-9-11-19(15-18)29-4/h6-13,15H,5,14H2,1-4H3,(H,24,26) |
Clave InChI |
KQJPONIMXWXOAL-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=C(C(=C1NC(=O)C2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=CC=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(azepan-1-ylsulfonyl)-4-ethylphenyl]-2-ethyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11303927.png)


![7-bromo-4-oxo-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-4H-chromene-2-carboxamide](/img/structure/B11303951.png)

![2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B11303962.png)
![5-(4-chlorophenyl)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11303965.png)
![5-{[(3-chloro-4-methoxyphenyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11303972.png)
![4-({[2-Ethyl-5-(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}amino)benzamide](/img/structure/B11303974.png)
-yl)methanone](/img/structure/B11303983.png)
![2-[1-(3-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11303987.png)
![2-[1-(4-fluorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11303990.png)
![trans-4-[({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11303992.png)
![2-allyl-N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine](/img/structure/B11303995.png)
